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molecular formula C8H12N4O4 B8710693 tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

Cat. No. B8710693
M. Wt: 228.21 g/mol
InChI Key: IVSYQKCWDVZBNM-UHFFFAOYSA-N
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Patent
US08889711B2

Procedure details

To 10 g (63.66 mmol) of 5-nitro-1H-pyrazole-3-carboxylic acid are respectively added 39 ml of tert-butanol, 27.44 ml (127.3 mmol) of diphenylphosphorazidate and 17.7 ml (127.32 mmol) of triethylamine. The solution is refluxed for 8 h, then an aqueous solution saturated with potassium carbonate is added until reaching pH 8, and the product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and concentrated. The residue obtained is triturated in methanol to give 4.38 g of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid. The filtrate is concentrated and purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 7:3) to yield an additional 1.49 g of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
diphenylphosphorazidate
Quantity
27.44 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][N:7]=[C:6](C(O)=O)[CH:5]=1)([O-:3])=[O:2].C1(OP([N:28]=[N+]=[N-])(=O)OC2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C:38](=[O:41])([O-])[O-:39].[K+].[K+].[C:44](O)([CH3:47])([CH3:46])[CH3:45]>>[N+:1]([C:4]1[NH:8][N:7]=[C:6]([NH:28][C:38](=[O:41])[O:39][C:44]([CH3:47])([CH3:46])[CH3:45])[CH:5]=1)([O-:3])=[O:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NN1)C(=O)O
Step Two
Name
diphenylphosphorazidate
Quantity
27.44 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Step Three
Name
Quantity
17.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NN1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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